molecular formula C19H19N3O4S B11013879 N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11013879
M. Wt: 385.4 g/mol
InChI Key: IYVYGOPFVVOVGE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 3,4-dimethoxybenzyl group. The compound’s structure combines electron-rich methoxy substituents with a sulfur-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-24-14-7-5-13(6-8-14)17-18(27-22-21-17)19(23)20-11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

IYVYGOPFVVOVGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of hydrazine derivatives with carbon disulfide or thiocarbonyl compounds.

    Substitution Reactions: The introduction of the 3,4-dimethoxybenzyl and 4-methoxyphenyl groups is achieved through substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and under controlled temperatures to ensure high yields and purity.

    Amidation: The final step involves the formation of the carboxamide group. This is usually achieved by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exhibit promising antimicrobial activities. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

  • In Vitro Studies : Research has shown that derivatives of thiadiazole compounds possess significant antibacterial and antifungal properties. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent pharmacological research.

  • Cell Line Studies : In vitro assays have been conducted on various cancer cell lines, including MCF7 (breast cancer) and others. The results suggest that this compound can inhibit cell proliferation effectively, potentially through apoptotic pathways .

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These computational methods provide insights into how the compound interacts with specific receptors or enzymes involved in disease pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of thiadiazole derivatives found that certain structural modifications enhanced their efficacy against resistant bacterial strains. The study utilized a series of tests including Minimum Inhibitory Concentration (MIC) assessments to quantify effectiveness .

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of thiadiazole derivatives demonstrated significant growth inhibition in cancer cell lines. The study utilized assays such as the Sulforhodamine B assay to measure cell viability post-treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream effects.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound :
N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
1,2,3-Thiadiazole - 4-(4-methoxyphenyl)
- 5-carboxamide linked to 3,4-dimethoxybenzyl
Not explicitly reported High electron density due to methoxy groups; potential for H-bonding .
Y042-4348 :
4-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
1,2,3-Thiadiazole - 4-(4-methoxyphenyl)
- 5-carboxamide linked to 4-methylthiazole
332.4 Thiazole substituent introduces aromaticity and potential π-π interactions .
Y042-5356 :
4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
1,2,3-Thiadiazole - 4-(4-methoxyphenyl)
- 5-carboxamide linked to pyridine-thiazole hybrid
395.46 Pyridine moiety enhances solubility and metal-coordination potential .
Compound 7 :
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
Thiazole - 5-carboxamide linked to dichlorophenyl-thiazole Not explicitly reported Chlorine substituents increase lipophilicity and metabolic stability .
Pyr2 :
N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
1,2,3-Thiadiazole - 4-methyl
- 5-carboxamide linked to trifluoromethylpyrazole-phenyl
Not explicitly reported Trifluoromethyl groups enhance bioavailability and target affinity .

Structure-Activity Relationship (SAR) Trends

  • Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole core in the target compound and Y042 analogs may offer stronger hydrogen-bonding capacity compared to thiazole-based analogs like Compound 7 .
  • Aromatic vs. Aliphatic Substituents : Pyridine (Y042-5356) and benzyl (target compound) groups enhance polar interactions, whereas trifluoromethyl (Pyr2) and dichlorophenyl (Compound 7) substituents prioritize lipophilicity .

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound features a thiadiazole ring that is known for enhancing biological activity due to its unique electronic properties. The presence of methoxy groups on the benzyl and phenyl rings contributes to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC19H22N2O5S
Molecular Weight394.45 g/mol
InChIInChI=1S/C19H22N2O5S
SMILESCOCC1=NN=C(S1)C(=O)N(C)C2=CC=C(C=C2)OC

1. Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that this compound demonstrates potent inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating a strong potential for therapeutic applications .

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains:

  • Results : Exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Potential Applications : The compound may serve as a lead structure for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Findings : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways .

4. Neuroprotective Activity

Emerging research suggests that thiadiazole compounds may offer neuroprotective benefits:

  • Studies : Animal models have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage.
  • Implications : This activity highlights its potential in treating neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the anticancer effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.
  • Antimicrobial Screening :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent.

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